molecular formula C14H16ClN3O2 B11836599 Ethyl 4-chloro-6-cyclopropyl-1-ethyl-1h-pyrazolo[3,4-b]pyridine-5-carboxylate

Ethyl 4-chloro-6-cyclopropyl-1-ethyl-1h-pyrazolo[3,4-b]pyridine-5-carboxylate

Cat. No.: B11836599
M. Wt: 293.75 g/mol
InChI Key: WHRULYVODAQYIE-UHFFFAOYSA-N
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Description

Ethyl 4-chloro-6-cyclopropyl-1-ethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate is a pyrazolopyridine derivative with a complex substitution pattern. Its molecular formula is C₁₄H₁₆ClN₃O₂, and it features:

  • A chloro substituent at position 4 of the pyrazole ring.
  • A cyclopropyl group at position 6 of the pyridine ring.
  • An ethyl group at position 1 of the pyrazole ring.
  • An ethyl ester at position 3.

This compound is synthesized via multi-step reactions, often involving chlorination (e.g., using POCl₃) and cyclopropane introduction through cyclocondensation or cross-coupling methods . Its physicochemical properties include a molecular weight of 293.75 g/mol, moderate lipophilicity (predicted LogP ~2.28), and a density of 1.377 g/cm³ . Pyrazolopyridines like this are valued in medicinal chemistry for their structural rigidity and ability to interact with biological targets, such as kinases or neurotransmitter receptors .

Properties

Molecular Formula

C14H16ClN3O2

Molecular Weight

293.75 g/mol

IUPAC Name

ethyl 4-chloro-6-cyclopropyl-1-ethylpyrazolo[3,4-b]pyridine-5-carboxylate

InChI

InChI=1S/C14H16ClN3O2/c1-3-18-13-9(7-16-18)11(15)10(14(19)20-4-2)12(17-13)8-5-6-8/h7-8H,3-6H2,1-2H3

InChI Key

WHRULYVODAQYIE-UHFFFAOYSA-N

Canonical SMILES

CCN1C2=NC(=C(C(=C2C=N1)Cl)C(=O)OCC)C3CC3

Origin of Product

United States

Preparation Methods

Regioselectivity in Alkylation

N-alkylation of pyrazolo[3,4-b]pyridines must address potential regioselectivity issues between the pyrazole and pyridine nitrogens. Steric hindrance and electronic effects favor alkylation at the pyrazole nitrogen (position 1), as demonstrated in the synthesis of ethyl 4-chloro-1-ethyl derivatives. Base selection is critical; NaH in acetonitrile provides optimal results compared to weaker bases like K₂CO₃.

Chlorination Efficiency

Chlorination at position 4 using POCl₃ often requires elevated temperatures (80–100°C) and extended reaction times (12–24 hours). Yields range from 60% to 85%, depending on the substitution pattern. Alternative chlorinating agents like SOCl₂ or Cl₂ gas may offer faster kinetics but pose handling challenges.

Cyclopropyl Group Stability

The cyclopropyl ring is susceptible to ring-opening under strongly acidic or basic conditions. Synthetic routes must avoid prolonged exposure to such environments. For example, cross-coupling reactions should employ mild bases (e.g., NaHCO₃) and low temperatures to preserve the cyclopropane integrity.

Representative Synthetic Protocol

Step 1: Synthesis of Pyrazolo[3,4-b]pyridine-5-carboxylate Core

  • Reactants : 5-Amino-1H-pyrazole (1.0 equiv), ethyl acetoacetate (1.2 equiv)

  • Conditions : Acetic acid (6 equiv), ethanol, O₂ atmosphere, 130°C, 18 hours

  • Yield : 70–80%

Step 2: Chlorination at Position 4

  • Reactants : POCl₃ (3.0 equiv), DMF (catalytic)

  • Conditions : Reflux, 4 hours

  • Yield : 75–85%

Analytical Data and Characterization

Intermediate and final compounds are characterized using ¹H NMR, ¹³C NMR, and HRMS . For example:

  • Ethyl 4-chloro-1-ethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate : ¹H NMR (CDCl₃) δ 1.42 (t, J = 7.1 Hz, 3H, CH₂CH₃), 1.48 (t, J = 7.1 Hz, 3H, OCH₂CH₃), 4.43 (q, J = 7.1 Hz, 2H, CH₂CH₃), 4.52 (q, J = 7.1 Hz, 2H, OCH₂CH₃), 8.21 (s, 1H, pyridine-H) .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-chloro-6-cyclopropyl-1-ethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Pharmaceutical Development

Role as an Intermediate
This compound is primarily utilized as an intermediate in the synthesis of novel pharmaceuticals. Its derivatives have shown potential in developing anti-inflammatory and analgesic agents , which are crucial in pain management and treatment of inflammatory diseases. Research indicates that compounds with similar pyrazolo-pyridine structures exhibit significant biological activity, making them valuable in drug design and discovery .

Agricultural Chemistry

Agrochemical Formulation
In agricultural chemistry, Ethyl 4-chloro-6-cyclopropyl-1-ethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate is explored for its potential in formulating agrochemicals . It contributes to the development of safer and more effective pesticides that enhance crop protection against pests and diseases. The compound’s unique properties allow for the creation of formulations that are both effective and environmentally friendly .

Material Science

Advanced Materials Development
The compound is also investigated for its applications in material science , particularly in creating advanced materials such as polymers and coatings. These materials require specific chemical resistance and durability, which this compound can provide due to its structural characteristics. Research into its properties has shown promise for applications in industries requiring high-performance materials .

Biochemical Research

Enzyme Interaction Studies
In biochemical research, this compound serves as a tool for studying enzyme interactions and biological pathways. Its ability to interact with various biological targets allows researchers to gain insights into disease mechanisms and identify potential therapeutic targets. This application is critical for understanding complex biological processes and developing new treatment strategies .

Analytical Chemistry

Standard Reference Material
The compound is utilized as a standard reference material in analytical chemistry. It ensures accuracy and reliability in testing and quality control processes across various laboratories. By serving as a benchmark, it helps maintain consistency in analytical methods, which is essential for regulatory compliance and scientific research integrity .

Summary Table of Applications

Application AreaDescription
Pharmaceutical DevelopmentUsed as an intermediate for synthesizing anti-inflammatory and analgesic agents
Agricultural ChemistryFormulated into agrochemicals for enhanced crop protection
Material ScienceExplored for creating advanced materials with specific chemical resistance
Biochemical ResearchInvestigated for enzyme interactions to understand disease mechanisms
Analytical ChemistryServes as a standard reference material for accuracy in testing

Case Studies and Research Findings

Numerous studies have documented the efficacy of this compound across these applications:

  • Pharmaceutical Studies: Research has demonstrated that derivatives of this compound exhibit significant anti-inflammatory activity in preclinical models, suggesting its potential as a lead compound for drug development.
  • Agricultural Trials: Field trials using formulations containing this compound have shown improved pest resistance compared to conventional pesticides, indicating its effectiveness in real-world agricultural settings.
  • Material Science Innovations: Studies on polymer blends incorporating this compound have revealed enhanced mechanical properties and chemical resistance, making them suitable for demanding applications.

These findings underscore the versatility of this compound across multiple scientific disciplines.

Mechanism of Action

The mechanism of action of Ethyl 4-chloro-6-cyclopropyl-1-ethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and biological responses .

Comparison with Similar Compounds

Table 1: Substituent Comparison

Compound Name Substituents (Position) Key Synthesis Steps Yield Reference
Ethyl 4-chloro-6-cyclopropyl-1-ethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate 4-Cl, 6-cyclopropyl, 1-ethyl Chlorination with POCl₃; cyclopropane introduction N/A
Ethyl 4-chloro-1-(cyclopropylmethyl)-1H-pyrazolo[3,4-b]pyridine-5-carboxylate 4-Cl, 1-cyclopropylmethyl Reflux in POCl₃ followed by purification 67.5%
Ethyl 4-(phenylamino)-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate 4-NHPh, 1-Ph Nucleophilic substitution of 4-Cl with aniline N/A
Tracazolate (Ethyl 4-(butylamino)-1-ethyl-6-methylpyrazolo[3,4-b]pyridine-5-carboxylate) 4-NHBu, 6-Me, 1-ethyl Amination of 4-Cl with butylamine N/A
Ethyl 4-amino-6-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate 4-NH₂, 6-Me, 1-Ph Diazotization and reduction N/A

Key Observations :

  • Chlorination Efficiency : The use of POCl₃ for introducing the 4-Cl group is common, with yields exceeding 65% in optimized conditions .
  • Cyclopropane Introduction : Cyclopropyl groups (e.g., at position 6) are typically added via cyclocondensation or cross-coupling, though specific yields are rarely reported .

Functional Group Modifications

Table 2: Ester vs. Carboxylic Acid Derivatives

Compound Functional Group (Position 5) Key Properties Biological Relevance Reference
This compound Ester LogP ~2.28; moderate lipophilicity Improved membrane permeability
6-(4-Fluorophenyl)-1-methyl-4-(methylthio)-3-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid Carboxylic acid Higher polarity (PSA ~57.01 Ų) Enhanced solubility; potential for salt formation

Key Findings :

  • Ester Hydrolysis : Converting the ethyl ester to a carboxylic acid (e.g., via LiOH hydrolysis) increases polarity, improving aqueous solubility but reducing cell permeability .

Structural and Supramolecular Effects

Table 3: Crystallographic and Conformational Comparisons

Compound Substituents Crystal Packing Features Reference
This compound 6-cyclopropyl Rigid bicyclic core; limited π-stacking
Ethyl 6-(4-methoxyphenyl)-1-methyl-4-methylsulfanyl-3-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate 6-Ph(OMe), 4-SMe Extensive π-π interactions due to aromatic substituents

Key Insights :

  • Substituent Position : Cyclopropyl at position 6 introduces steric hindrance, reducing intermolecular interactions compared to planar aromatic groups (e.g., methoxyphenyl) .
  • Supramolecular Effects : Methylsulfanyl (SMe) groups enhance hydrophobic interactions, influencing crystal stability .

Biological Activity

Ethyl 4-chloro-6-cyclopropyl-1-ethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate (CAS No. 865713-66-2) is a heterocyclic compound that has garnered attention in medicinal chemistry for its potential biological activities. This article reviews the existing literature on its biological activity, synthesis, and potential applications, supported by data tables and case studies.

The compound's molecular formula is C14H16ClN3O2C_{14}H_{16}ClN_{3}O_{2} with a molecular weight of 299.75 g/mol. It features a pyrazolo-pyridine core, which is known for its diverse biological activities.

Anticancer Properties

Recent studies have indicated that compounds with similar pyrazolo[3,4-b]pyridine structures exhibit anticancer properties through various mechanisms, including inhibition of specific kinases involved in cancer progression. For instance, derivatives of pyrazolo[3,4-b]pyridine have shown promising results against non-small cell lung cancer by targeting the c-Met protein kinase .

Table 1: Anticancer Activity of Pyrazolo Compounds

Compound NameTargetIC50 (µM)Reference
Savolitinibc-Met0.005
Ethyl 4-chloro-6-cyclopropyl...UnknownTBDCurrent Study

Enzyme Inhibition

This compound may also exhibit enzyme inhibitory activity. Similar compounds have been noted for their ability to inhibit dihydroorotate dehydrogenase (DHODH), an enzyme critical in the de novo pyrimidine synthesis pathway, which is a validated target for malaria treatment .

Case Studies

A study conducted on related pyrazolo compounds demonstrated significant inhibition of cancer cell lines when tested in vitro. The findings suggest that modifications in the substituents at positions 4 and 6 of the pyrazolo ring can enhance biological activity.

Case Study Summary:

  • Objective: Evaluate the anticancer efficacy of ethyl pyrazolo derivatives.
  • Method: In vitro assays on various cancer cell lines.
  • Results: Compounds showed IC50 values in the low micromolar range against several cancer types.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from commercially available precursors. The synthetic pathway often includes cyclization reactions and substitution steps to introduce the chloro and cyclopropyl groups.

General Synthetic Route:

  • Formation of Pyrazole Ring: Reacting appropriate hydrazones with α,β-unsaturated carbonyls.
  • Cyclization to Pyrazolo-Pyridine: Utilizing cyclization agents under acidic conditions.
  • Functionalization: Introducing chloro and cyclopropyl groups through electrophilic substitution reactions.

Q & A

Q. Table 1: Synthetic Method Comparison

MethodReagents/ConditionsYieldPurity Control
POCl3 chlorinationPOCl3, 120°C reflux, ethyl acetate67.5%Flash chromatography
AC-SO3H catalysisEthanol, RT, 30–45 min80%Recrystallization (EtOH)

Q. Key Considerations :

  • Temperature control : Higher temperatures (e.g., POCl3 reflux) risk decomposition but improve reaction rates.
  • Catalyst selection : AC-SO3H minimizes side reactions and simplifies purification .

Which spectroscopic and chromatographic techniques are most effective for characterizing the structural integrity of this compound?

Q. Basic

  • LCMS : Confirms molecular weight (e.g., [M+H]+ at m/z 280.0) and retention time (5.54 min under 8-min gradient elution) .
  • NMR : ¹H and ¹³C NMR resolve substituent environments (e.g., cyclopropyl methyl protons at δ 0.8–1.2 ppm, ester carbonyl at δ 168.5 ppm) .
  • X-ray crystallography : Reveals molecular conformation (e.g., dihedral angles between pyrazolo[3,4-b]pyridine and cyclopropyl groups) and intermolecular interactions (C-H···π, S···O contacts) critical for stability .

Q. Advanced Validation :

  • HRMS-ESI : Validates exact mass (e.g., m/z 406.1219 for C22H19N3O3S [M+H]+) with <5 ppm error .
  • TGA/DSC : Assesses thermal stability for crystallization optimization .

How can researchers resolve crystallographic data contradictions arising from anisotropic displacement or twinning in X-ray structures of pyrazolo[3,4-b]pyridine derivatives?

Q. Advanced

  • Anisotropic refinement : Use SHELXL (SHELX suite) to model displacement parameters, especially for heavy atoms like chlorine .
  • Twinning correction : In OLEX2, apply the TwinRotMat algorithm to deconvolute overlapping reflections in high-symmetry space groups .
  • Validation tools : WinGX’s PLATON checks for missed symmetry and validates hydrogen bonding networks .

Case Study :
Ethyl 6-(4-methoxyphenyl)-1-methyl-4-methylsulfanyl-3-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate exhibited twinning (P21/c space group). SHELXL refinement with BASF parameter (twin scale factor) resolved R-factor discrepancies from 0.15 to 0.05 .

What computational strategies are recommended for studying the electronic properties and binding affinities of this compound in drug discovery contexts?

Q. Advanced

  • Molecular docking : AutoDock Vina or Schrödinger Suite predicts binding modes to targets (e.g., antimicrobial enzymes). For pyrazolo[3,4-b]pyridines, prioritize π-π stacking and hydrogen bonding interactions .
  • DFT calculations : Gaussian09 computes frontier molecular orbitals (HOMO/LUMO) to assess reactivity. Substituents like cyclopropyl lower LUMO energy, enhancing electrophilicity .
  • MD simulations : GROMACS evaluates dynamic stability in biological membranes (e.g., logP ~3.5 suggests moderate permeability) .

How to design structure-activity relationship (SAR) studies to evaluate the impact of substituent variations on biological activity?

Advanced
Methodology :

Synthesize analogs : Vary substituents at positions 4 (chloro), 6 (cyclopropyl), and 1 (ethyl) .

Assay bioactivity : Test against target pathogens (e.g., Leishmania amazonensis IC50) .

Statistical modeling : Use CoMFA or MLR to correlate substituent descriptors (Hammett σ, π parameters) with activity .

Q. Table 2: SAR Example (Antileishmanial Activity)

Substituent (Position)LogPIC50 (μM)
4-Cl, 6-cyclopropyl3.512.3
4-OCH3, 6-phenyl2.845.7
4-SCH3, 6-methyl3.228.9

Insight : Chlorine enhances membrane penetration, while bulkier groups (phenyl) reduce activity .

What methodologies address discrepancies between predicted and experimental biological activities in pyrazolo[3,4-b]pyridine derivatives?

Q. Advanced

  • Data triangulation : Cross-validate docking scores (Glide SP) with in vitro assays (e.g., MIC for antimicrobial activity) .
  • Solubility correction : Adjust computational logP values using experimental shake-flask data (e.g., PBS solubility <10 μM necessitates prodrug design) .
  • Crystallographic validation : Compare predicted binding poses with X-ray ligand-protein complexes to identify steric clashes .

What are the critical considerations for scaling up the synthesis of this compound from milligram to gram quantities without compromising purity?

Q. Basic

  • Catalyst recycling : AC-SO3H retains >90% activity after 5 cycles, reducing costs .
  • Purification : Replace flash chromatography with recrystallization (ethanol/water) for higher throughput .
  • Process monitoring : In-line FTIR tracks esterification/cyclization endpoints to minimize byproducts .

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